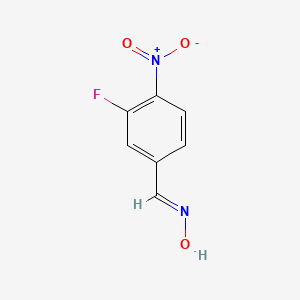
3-氟-4-硝基苯甲醛肟
描述
3-Fluoro-4-nitrobenzaldehyde oxime is an organic compound with the molecular formula C7H5FN2O3 It is a derivative of benzaldehyde oxime, where the benzene ring is substituted with a fluorine atom at the 3-position and a nitro group at the 4-position
科学研究应用
3-Fluoro-4-nitrobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: Potential use in the development of biochemical probes and inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
3-Fluoro-4-nitrobenzaldehyde oxime can be synthesized through the reaction of 3-fluoro-4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature. The general reaction scheme is as follows:
3-Fluoro-4-nitrobenzaldehyde+Hydroxylamine Hydrochloride→3-Fluoro-4-nitrobenzaldehyde oxime
Industrial Production Methods
化学反应分析
Types of Reactions
3-Fluoro-4-nitrobenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitro compounds.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the fluorine or nitro positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of 3-fluoro-4-aminobenzaldehyde oxime.
Substitution: Formation of various substituted benzaldehyde oxime derivatives.
作用机制
The mechanism of action of 3-fluoro-4-nitrobenzaldehyde oxime involves its interaction with specific molecular targets, depending on the context of its use. For instance, in medicinal chemistry, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of the fluorine and nitro groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-Fluoro-4-nitrobenzaldehyde: Lacks the oxime group but shares similar reactivity at the fluorine and nitro positions.
4-Fluoro-3-nitrobenzaldehyde oxime: Isomeric compound with different substitution pattern.
Benzaldehyde oxime: Parent compound without fluorine and nitro substitutions.
Uniqueness
3-Fluoro-4-nitrobenzaldehyde oxime is unique due to the combined presence of fluorine and nitro groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance metabolic stability and binding interactions, while the nitro group can introduce additional reactivity and potential for further functionalization.
属性
IUPAC Name |
(NE)-N-[(3-fluoro-4-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-6-3-5(4-9-11)1-2-7(6)10(12)13/h1-4,11H/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZZFSIOGCFDIU-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2504476.png)
![3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2504477.png)
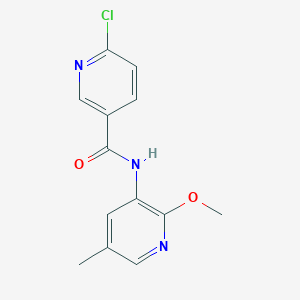
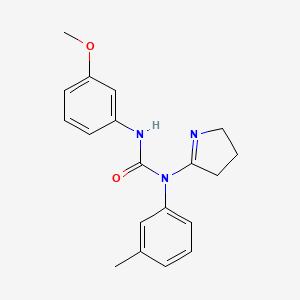
![N-(4-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2504483.png)
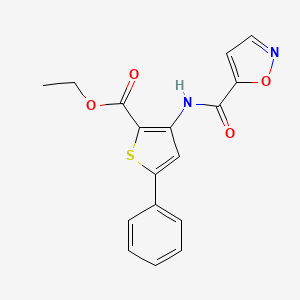
![2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2504489.png)
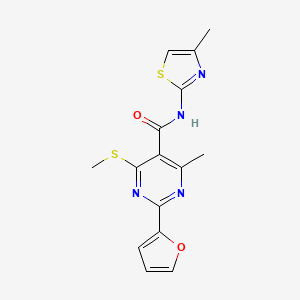
![(Z)-3-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2504491.png)
![benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/structure/B2504493.png)
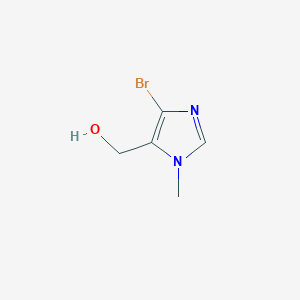


![2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2504498.png)
